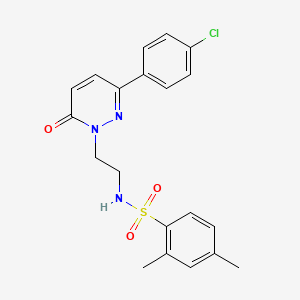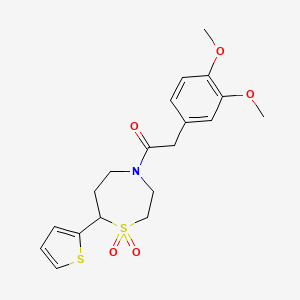![molecular formula C19H15N3O4S B2889631 (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 477294-79-4](/img/structure/B2889631.png)
(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C19H15N3O4S and its molecular weight is 381.41. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Applications :
- A study by Nikalje et al. (2014) synthesized derivatives of the compound and evaluated them for anti-inflammatory activity using in-vitro and in-vivo models. These compounds showed promising results, with certain derivatives demonstrating better anti-inflammatory activity than diclofenac, a standard anti-inflammatory drug. Furthermore, these compounds exhibited a good gastrointestinal safety profile (Nikalje, 2014).
- Another study by Nikalje et al. (2015) also synthesized similar derivatives and assessed their anti-inflammatory properties. This research supported the findings of the 2014 study, highlighting the potential of these compounds in anti-inflammatory applications (Nikalje, Hirani, & Nawle, 2015).
Hypoglycemic Activity :
- Research by Nikalje et al. (2012) focused on synthesizing novel derivatives and evaluating their hypoglycemic activity in an animal model. The compounds exhibited significant hypoglycemic activity, indicating their potential use in managing blood sugar levels (Nikalje, Choudhari, & Une, 2012).
Antibacterial Activity :
- Trotsko et al. (2018) synthesized new derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties. These compounds demonstrated antibacterial activity, particularly against Gram-positive bacterial strains (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).
Anticonvulsant and Antidepressant Effects :
- A study by Zhen et al. (2015) synthesized derivatives of the compound and evaluated them for anticonvulsive and antidepressant activities in different models. Several of these compounds exhibited potent effects in both applications (Zhen, Peng, Zhao, Han, Jin, & Guan, 2015).
Anticancer Activity :
- Al-Sanea et al. (2020) designed and synthesized derivatives for evaluation as anticancer agents. One compound in particular showed significant growth inhibition against various cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Molecular Docking Studies :
- Several of these studies also conducted molecular docking studies to understand the binding affinity of these compounds to target proteins, which is crucial for their potential pharmacological applications.
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-21-16-13(26-2)8-5-9-14(16)27-19(21)20-15(23)10-22-17(24)11-6-3-4-7-12(11)18(22)25/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAIOSWPSQIDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889554.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2889556.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide](/img/structure/B2889558.png)
![(4-(2-hydroxyphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2889559.png)
![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1H-pyrazol-1-YL)acetic aci+](/img/structure/B2889560.png)



![(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B2889569.png)
![4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine](/img/structure/B2889571.png)